molecular formula C10H15NS B15226434 3-(Thiophen-2-ylmethyl)piperidine

3-(Thiophen-2-ylmethyl)piperidine

Cat. No.: B15226434
M. Wt: 181.30 g/mol
InChI Key: YDZUYYOGDFYGSX-UHFFFAOYSA-N
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Description

3-(Thiophen-2-ylmethyl)piperidine is a compound that features a piperidine ring substituted with a thiophene group at the 2-position. Piperidine is a six-membered heterocyclic amine, while thiophene is a five-membered sulfur-containing aromatic ring. This combination of structures imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-ylmethyl)piperidine typically involves the reaction of thiophene-2-carbaldehyde with piperidine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction proceeds smoothly at room temperature, yielding the desired product in good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-ylmethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Thiophen-2-ylmethyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-ylmethyl)piperidine involves its interaction with various molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiophen-2-ylmethyl)piperidine is unique due to the combination of the thiophene and piperidine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

3-(thiophen-2-ylmethyl)piperidine

InChI

InChI=1S/C10H15NS/c1-3-9(8-11-5-1)7-10-4-2-6-12-10/h2,4,6,9,11H,1,3,5,7-8H2

InChI Key

YDZUYYOGDFYGSX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=CC=CS2

Origin of Product

United States

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